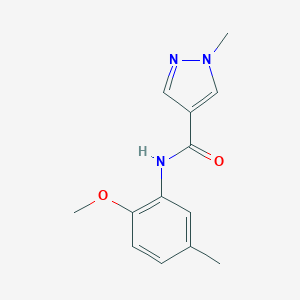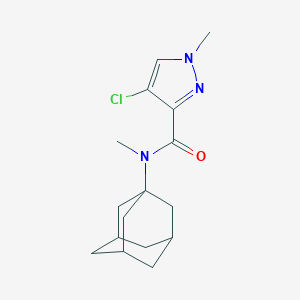![molecular formula C23H29BrN4O B457992 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-(SEC-BUTYL)PHENYL]-1-ADAMANTANECARBOXAMIDE](/img/structure/B457992.png)
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-(SEC-BUTYL)PHENYL]-1-ADAMANTANECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-(SEC-BUTYL)PHENYL]-1-ADAMANTANECARBOXAMIDE is a synthetic organic compound that features a unique combination of a triazole ring, a bromine atom, a sec-butylphenyl group, and an adamantane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-(SEC-BUTYL)PHENYL]-1-ADAMANTANECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.
Bromination: The triazole ring can be brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Coupling with adamantane carboxamide: The brominated triazole can be coupled with an adamantane carboxamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the sec-butylphenyl group: This can be achieved through a substitution reaction using a suitable sec-butylphenyl halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the sec-butyl group.
Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the carboxamide moiety.
Substitution: The bromine atom on the triazole ring is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could result in a new compound with a different functional group replacing the bromine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving triazole-containing compounds.
Medicine: Potential use as a pharmaceutical agent due to its unique structure.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors. The triazole ring and the adamantane moiety could play key roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,2,4-triazol-1-yl)-N-phenyl-1-adamantanecarboxamide: Lacks the bromine atom and the sec-butyl group.
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-sec-butylphenyl)-1-adamantanecarboxamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom and the sec-butyl group in 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-(SEC-BUTYL)PHENYL]-1-ADAMANTANECARBOXAMIDE may confer unique properties such as increased lipophilicity, altered reactivity, and potentially enhanced biological activity compared to its analogs.
Properties
Molecular Formula |
C23H29BrN4O |
|---|---|
Molecular Weight |
457.4g/mol |
IUPAC Name |
3-(3-bromo-1,2,4-triazol-1-yl)-N-(4-butan-2-ylphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C23H29BrN4O/c1-3-15(2)18-4-6-19(7-5-18)26-20(29)22-9-16-8-17(10-22)12-23(11-16,13-22)28-14-25-21(24)27-28/h4-7,14-17H,3,8-13H2,1-2H3,(H,26,29) |
InChI Key |
BBRXBVOLGWCDDC-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-{4-nitrophenyl}acrylamide](/img/structure/B457909.png)
![methyl (9S,13E)-13-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B457910.png)

![4-tert-butyl-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B457914.png)
![2-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-N-(3-methylphenyl)hydrazinecarboxamide](/img/structure/B457915.png)



![methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B457922.png)





